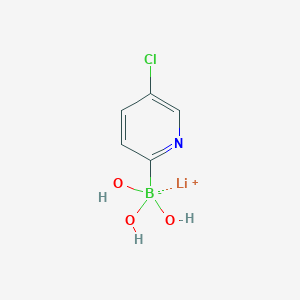

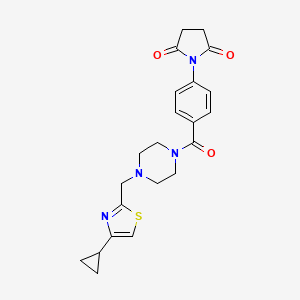

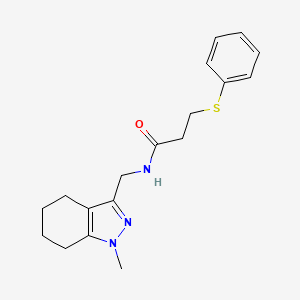

Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis processes for related compounds often involve intricate steps that ensure the precise formation of targeted molecular structures. For example, the synthesis and photophysical properties of derivatives like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate have been studied, highlighting the impact of substituents on luminescence properties and quantum yields (Kim et al., 2021). This indicates a similar complexity in synthesizing Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate, where the choice of substituents and reaction conditions can significantly influence the final product's properties.

Molecular Structure Analysis

The molecular structure of compounds like Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate is crucial for understanding their reactivity and interactions. Studies on similar compounds, such as the X-ray structure determination of tricyclic products from related reactions, provide insights into how molecular configurations can influence chemical behavior and stability (Mara et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate or its analogs can be complex, involving multiple steps or pathways. For instance, the reaction of methyl 4-amino-2-hydroxy-benzoate under specific conditions showcases the potential for diverse outcomes based on reaction conditions and starting materials (Stelt et al., 1956). These findings hint at the nuanced chemical properties and reactivity of Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate.

Physical Properties Analysis

Understanding the physical properties of such compounds is essential for their practical application and handling. While specific studies on Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate are not directly cited, research on similar compounds, such as the growth and spectroscopic studies of methyl-para-hydroxy benzoate crystals, sheds light on how molecular modifications can influence physical properties like solubility, crystal structure, and optical characteristics (Selvaraju et al., 2009).

Chemical Properties Analysis

The chemical properties of Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are central to its applications in research and industry. Studies on compounds with related functional groups highlight the influence of structural elements on reactivity and the potential for diverse chemical transformations (Manolov et al., 2012).

Aplicaciones Científicas De Investigación

Photopolymerization Initiators

A study by Guillaneuf et al. (2010) introduced a novel compound bearing a chromophore group linked to the aminoxyl function, showing potential as a photoiniferter. This compound, related to Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate, decomposes under UV irradiation to generate corresponding radicals, indicating its use in photopolymerization processes (Guillaneuf et al., 2010).

Allosteric Modifiers of Hemoglobin

Research by Randad et al. (1991) explored compounds structurally related to Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate for their ability to modify hemoglobin's oxygen affinity. These compounds showed significant potential as allosteric effectors, suggesting applications in medical areas needing oxygen supply modulation (Randad et al., 1991).

Synthesis and Characterization

A publication by Ukrainets et al. (2014) detailed the synthesis of compounds related to Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate, highlighting methodologies for creating such complex molecules. These syntheses contribute to the broader understanding of chemical properties and potential applications in various scientific fields (Ukrainets et al., 2014).

Benzylation of 1,3-Dicarbonyl Compounds

Kischel et al. (2007) investigated the benzylation reactions of CH-acidic compounds, including 4-hydroxycoumarin, to yield pharmaceutically relevant products. This research suggests the potential utility of Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate in the synthesis of medically significant molecules (Kischel et al., 2007).

Safety and Hazards

This compound is not intended for human or veterinary use and is available for research use only. Therefore, it should be handled with appropriate safety measures in a research setting.

Direcciones Futuras

Considering the versatility of chromanone, a key component of this compound, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new drugs with a wide range of pharmacological activities .

Propiedades

IUPAC Name |

methyl 4-[[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6/c1-27-19(25)13-6-8-14(9-7-13)22-18(24)17(23)21-12-20(26)10-11-28-16-5-3-2-4-15(16)20/h2-9,26H,10-12H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSXDKPRGZVGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)

![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2486503.png)

![4-Oxa-6-azaspiro[2.4]heptane-5,7-dione](/img/structure/B2486505.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)

![Benzo[b]thiophene-2-carbothioamide, N-methyl-](/img/structure/B2486515.png)